molecular formula C6H11ClN2O2 B2496261 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 878465-76-0

2-chloro-N-[(ethylcarbamoyl)methyl]acetamide

Cat. No.: B2496261
CAS No.: 878465-76-0
M. Wt: 178.62
InChI Key: JVNXBOHWCHTMJG-UHFFFAOYSA-N
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Description

2-chloro-N-[(ethylcarbamoyl)methyl]acetamide is an organic compound with a molecular formula of C6H11ClN2O2 It is a derivative of acetamide and contains both chloro and ethylcarbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with ethylcarbamoyl methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Chloroacetyl chloride is added dropwise to a solution of ethylcarbamoyl methylamine in an appropriate solvent, such as dichloromethane.

    Step 2: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Step 3: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Step 4: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(ethylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(ethylcarbamoyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The ethylcarbamoyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methylacetamide: This compound is structurally similar but lacks the ethylcarbamoyl group.

    2-chloro-N-[(methylcarbamoyl)methyl]acetamide: This compound has a methylcarbamoyl group instead of an ethylcarbamoyl group.

    2-chloro-N-[(propylcarbamoyl)methyl]acetamide: This compound has a propylcarbamoyl group instead of an ethylcarbamoyl group.

Uniqueness

2-chloro-N-[(ethylcarbamoyl)methyl]acetamide is unique due to the presence of the ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Biological Activity

2-Chloro-N-[(ethylcarbamoyl)methyl]acetamide is a compound with potential biological activity, particularly in pharmacological contexts. Understanding its biological properties is crucial for evaluating its therapeutic applications and safety profile. This article reviews the compound's biological activity, including its mechanism of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C6H10ClN2O2
  • Molecular Weight : 178.61 g/mol
  • Structure : The compound features a chloro group, an ethylcarbamoyl moiety, and an acetamide functional group, which contribute to its biological interactions.

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can modulate signaling pathways associated with inflammation and immune responses.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to cytokines or growth factors.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties, suggesting potential efficacy against bacterial infections.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokine production.
  • Cytotoxicity in Cancer Cells : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • In vitro assays demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Activity :
    • A study investigated the compound's ability to inhibit TNF-alpha production in macrophages. Results indicated a concentration-dependent reduction in cytokine levels, supporting its potential use in inflammatory diseases.
  • Cytotoxicity Assays :
    • Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, indicating moderate potency against these cells.

Data Table

Activity TypeAssay TypeIC50 Value (µM)Reference
AntimicrobialBacterial Growth Inhibition15
Anti-inflammatoryTNF-alpha Inhibition25
CytotoxicityCancer Cell Lines20

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-2-8-6(11)4-9-5(10)3-7/h2-4H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNXBOHWCHTMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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